molecular formula C13H13BrO2 B8151452 4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran

4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran

Cat. No.: B8151452
M. Wt: 281.14 g/mol
InChI Key: QTBOKDDJIUHSSM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran is a chemical compound that features a tetrahydro-2H-pyran ring substituted with a 5-bromo-2-ethynylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2-ethynylphenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ethynyl group can also be reduced to an alkene or alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products like 4-(5-azido-2-ethynylphenoxy)tetrahydro-2H-pyran.

    Oxidation: Products like this compound-2-one.

    Reduction: Products like 4-(5-bromo-2-ethenylphenoxy)tetrahydro-2H-pyran.

Scientific Research Applications

4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-ethynylphenoxy)tetrahydro-2H-pyran
  • 2-(ethynyloxy)tetrahydro-2H-pyran
  • 4-(4-Bromophenoxy)tetrahydro-2H-pyran
  • 2-(3-Butynyloxy)tetrahydro-2H-pyran

Uniqueness

This compound is unique due to the presence of both a bromine atom and an ethynyl group, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-bromo-2-ethynylphenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-2-10-3-4-11(14)9-13(10)16-12-5-7-15-8-6-12/h1,3-4,9,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBOKDDJIUHSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)OC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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